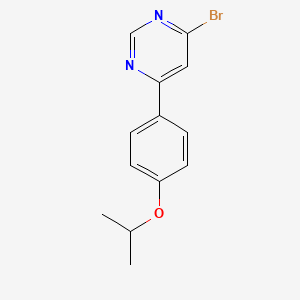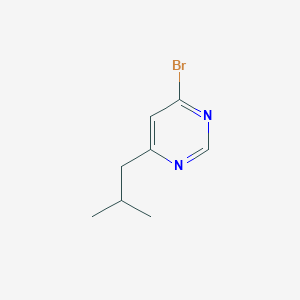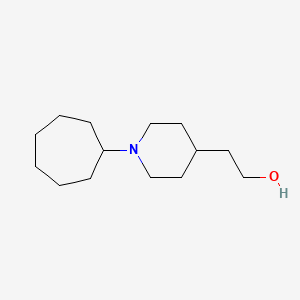
2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol
Übersicht
Beschreibung
2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol, also referred to as CEPE, is a cyclic piperidine derivative that has been studied extensively in the scientific community for its potential applications in the synthesis of pharmaceuticals. It has been used as a building block in the synthesis of a variety of drugs, including analgesics, anti-inflammatory agents, and anticonvulsants. CEPE has been found to possess a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Glioblastoma Chemotherapy
This compound has shown promise as a novel inhibitor of glutaminase 1, an enzyme crucial in the metabolism of cancer cells. Studies have indicated that analogues of this compound exhibit significant antineoplastic efficacy, making them potential candidates for glioblastoma chemotherapy . The ability to design new drugs based on the structure-activity relationship of these analogues could lead to breakthroughs in treating this aggressive brain tumor.
Drug Design and QSAR Analyses
The compound serves as a basis for conducting 2D and 3D quantitative structure-activity relationship (QSAR) analyses . These analyses help in understanding the relationship between the chemical structure of drug candidates and their biological activity, which is essential for designing more effective and targeted medications.
Molecular Docking Studies
Molecular docking studies of this compound and its analogues can identify promising drug candidates with high binding affinity to target proteins . This application is particularly useful in the early stages of drug discovery, where it can save time and resources by predicting the efficacy of new compounds before they are synthesized and tested in the lab.
Eigenschaften
IUPAC Name |
2-(1-cycloheptylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c16-12-9-13-7-10-15(11-8-13)14-5-3-1-2-4-6-14/h13-14,16H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPQWRLJFOBIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(5-Hydroxypentyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475486.png)
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475490.png)

![(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1475492.png)


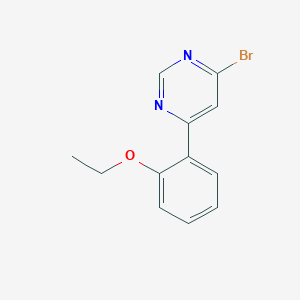
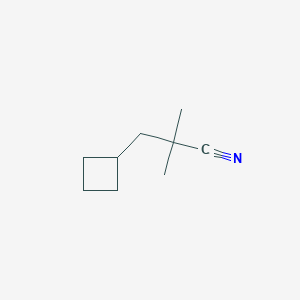


amine](/img/structure/B1475503.png)
